1-(ADAMANTAN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE
Description
1-(1-Adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a synthetic organic compound that features a unique structure combining adamantane, phenyl, and tetrazole moieties
Properties
IUPAC Name |
1-(1-adamantyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-17(19-9-13-6-14(10-19)8-15(7-13)11-19)12-25-18-20-21-22-23(18)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCQOUDQSXHZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ADAMANTAN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Tetrazole Formation: The tetrazole ring is synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Thioether Linkage: The final step involves the formation of the thioether linkage between the adamantyl and tetrazole intermediates under mild conditions, often using a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogens, Lewis acids.
Major Products:
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(1-Adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The adamantyl group may enhance the compound’s stability and bioavailability, while the tetrazole ring could contribute to its binding affinity.
Comparison with Similar Compounds
- 1-(1-Adamantyl)-2-(1H-tetrazol-5-yl)ethanone
- 1-(1-Adamantyl)-2-(phenylthio)ethanone
- 1-(1-Adamantyl)-2-(1H-tetrazol-5-yl)thioethane
Uniqueness: 1-(1-Adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties. The presence of both adamantyl and tetrazole groups in a single molecule is relatively rare and may offer advantages in terms of stability and activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
